molecular formula C15H18ClNOS B2897271 N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide CAS No. 2305385-20-8

N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide

Cat. No. B2897271
CAS RN: 2305385-20-8
M. Wt: 295.83
InChI Key: SPKYBDMLHVGUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide, also known as CPSC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CPSC belongs to the class of compounds known as cannabinoids, which are known to have a wide range of physiological and biochemical effects on the human body. In

Mechanism of Action

N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide acts on the endocannabinoid system by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding results in the activation of various signaling pathways that regulate neurotransmitter release, inflammation, and cell survival. N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide has also been shown to modulate the activity of various ion channels and transporters, which can have a significant impact on cellular function.
Biochemical and Physiological Effects:
N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide has been shown to have a wide range of biochemical and physiological effects on the body. Some of the most notable effects include the reduction of inflammation, the modulation of pain perception, and the regulation of appetite and metabolism. N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide has also been shown to have a positive effect on neuronal cell survival and differentiation, which could have significant implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide in laboratory experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it an ideal compound for studying the endocannabinoid system and its role in various physiological processes. However, N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide can be difficult to synthesize and purify, which can limit its availability for research purposes.

Future Directions

There are many potential future directions for research on N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide. One area of interest is the development of N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide-based therapies for the treatment of various neurological disorders. Another area of research is the study of the long-term effects of N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide on the endocannabinoid system and its potential impact on overall health and well-being. Additionally, there is a need for further research on the synthesis and purification of N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide to improve its availability for laboratory experiments. Overall, N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide is a promising compound that has the potential to make significant contributions to the field of medicine and scientific research.

Synthesis Methods

The synthesis of N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide involves the reaction of 4-chlorobenzyl chloride with cyclohexylmagnesium bromide to produce 4-(4-chlorophenyl)cyclohexanol. This compound is then reacted with thionyl chloride and sodium sulfide to produce 4-(4-chlorophenylsulfanyl)cyclohexanone. Finally, the propenamide group is added to the compound through the reaction with prop-2-enamide. The overall synthesis method of N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide is a multi-step process that requires careful attention to detail and proper laboratory techniques.

Scientific Research Applications

N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide has been studied extensively for its potential applications in the field of medicine. One of the most promising areas of research is the use of N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide as a potential treatment for various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Studies have shown that N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide has a positive effect on the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the body.

properties

IUPAC Name

N-[4-(4-chlorophenyl)sulfanylcyclohexyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNOS/c1-2-15(18)17-12-5-9-14(10-6-12)19-13-7-3-11(16)4-8-13/h2-4,7-8,12,14H,1,5-6,9-10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKYBDMLHVGUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCC(CC1)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.